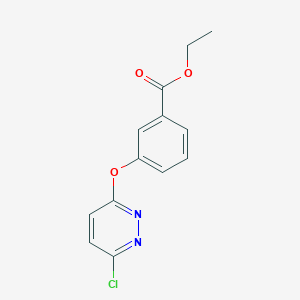

Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate

Descripción

Propiedades

IUPAC Name |

ethyl 3-(6-chloropyridazin-3-yl)oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-2-18-13(17)9-4-3-5-10(8-9)19-12-7-6-11(14)15-16-12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRASYCSNCUTXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695135 | |

| Record name | Ethyl 3-[(6-chloropyridazin-3-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862821-18-9 | |

| Record name | Ethyl 3-[(6-chloropyridazin-3-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables related to its biological activity, emphasizing its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 252.67 g/mol

The compound features a benzoate moiety linked to a pyridazine derivative, which is crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in various metabolic pathways. For example, it may inhibit the polyketide synthase (Pks13) enzyme, which is vital for the biosynthesis of mycolic acids in Mycobacterium tuberculosis, thus demonstrating anti-tubercular properties .

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against several bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit growth .

- Anti-inflammatory Effects : There is emerging evidence that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antitubercular Activity : A recent study evaluated the compound's efficacy against Mycobacterium tuberculosis. The results indicated that it inhibited Pks13 with an IC value in the low micromolar range, suggesting significant potential for further development as an anti-tubercular agent .

- Antimicrobial Screening : In vitro tests demonstrated that this compound exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL depending on the strain tested .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate has been identified as a lead compound for developing new pharmaceuticals, particularly targeting inflammatory diseases and infections. Its unique structure allows for interactions with various biological targets, which can be crucial in drug design.

Potential Therapeutic Uses

- Anti-inflammatory Agents : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions like arthritis.

- Antimicrobial Activity : Research indicates potential efficacy against certain bacterial strains, supporting its use in developing new antibiotics .

Case Study: Anti-Cancer Properties

A study highlighted the compound's potential as a pro-apoptotic agent in cancer therapy. Its structural similarities to other pyridazine derivatives have shown promise in inhibiting tumor growth in preclinical models of leukemia .

Agricultural Chemistry

In addition to its medicinal applications, this compound is being explored for its use in agricultural chemistry. The compound may serve as a pesticide or herbicide due to its bioactive properties.

Pesticidal Activity

- Target Pests : Initial findings suggest effectiveness against specific insect pests and fungal pathogens.

- Mechanism of Action : The chloropyridazine moiety is believed to disrupt key biological processes in target organisms, although further research is needed to elucidate these mechanisms fully .

Synthesis Overview

| Method | Description |

|---|---|

| Conventional | Standard reactions involving esterification |

| Microwave-Assisted | Faster synthesis with higher yields |

| Solvent-Free Conditions | Eco-friendly approach reducing solvent use |

Research on this compound has focused on its interactions with biological targets. These studies are essential for understanding its pharmacodynamics and potential side effects.

Interaction Assessment Techniques

- In vitro Studies : Cell culture assays to evaluate cytotoxicity and efficacy against various cell lines.

- Molecular Docking Studies : Computational techniques to predict binding affinities with target proteins involved in disease pathways .

Comparación Con Compuestos Similares

Ethyl 3-(2',4'-Dihydroxyphenylazo)benzoate

Structural Differences :

- Substituents : Azo group (–N=N–) at the 3-position and dihydroxy groups at the 2' and 4' positions of the phenyl ring.

- Synthesis: Synthesized via diazotization of ethyl 3-aminobenzoate, followed by coupling with 2,4-dihydroxybenzene. Water or isopropanol solvents are used, with the latter enabling easier isolation .

Key Properties :

Ethyl 4-(Dimethylamino)benzoate

Structural Differences :

- Substituents: Dimethylamino group (–N(CH₃)₂) at the 4-position.

- Synthesis: Used as a co-initiator in resin cements, often paired with camphorquinone (CQ) .

Key Properties :

- Reactivity: Higher degree of conversion in polymerization compared to methacrylate analogs (e.g., 2-(dimethylamino)ethyl methacrylate), attributed to enhanced electron-donating capacity .

- Physical Performance : Resins containing this compound exhibit superior mechanical properties, with optimal performance at a 1:2 CQ/amine ratio .

Alkyl Benzoates (e.g., Ethyl Benzoate)

Structural Differences :

- Substituents : Simple alkyl ester (e.g., ethyl) without heterocyclic or azo groups.

Key Properties :

- Toxicity : Ethyl benzoate exhibits low acute toxicity (LD₅₀ > 2000 mg/kg in rats) but may cause mucosal irritation at high concentrations .

- Applications : Widely used as a flavoring agent and solvent; interactions with polymers depend on molecular polarity and dipole moment .

Comparative Data Table

Research Findings and Implications

- However, its stability may be influenced by the electron-withdrawing Cl atom .

- Toxicity Considerations : While ethyl benzoate is low in toxicity, the addition of a chlorinated heterocycle (as in the target compound) may necessitate rigorous toxicological evaluation, akin to protocols for C12-15 alkyl benzoates .

- Polymer Interactions : Similar to azo dyes, the target compound’s solubility and spectroscopic behavior in polymers could depend on substituent polarity, as observed in PLA/PET systems .

Métodos De Preparación

Preparation of Ethyl Benzoate Derivative

Ethyl benzoate itself can be prepared via classical Fischer esterification by reacting benzoic acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. Microscale preparation involves heating the mixture in a water bath at 70–80 °C for about 10 minutes, yielding ethyl benzoate efficiently.

| Step | Reagents | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Benzoic acid + Ethanol | Conc. H2SO4, 70–80 °C, 10 min | Rapid esterification, detectable product by smell |

This method can be adapted to prepare ethyl 3-hydroxybenzoate or related esters, which then serve as substrates for etherification.

Formation of 6-Chloropyridazin-3-ol Intermediate

The 6-chloropyridazin-3-ol is typically synthesized by selective substitution or hydrolysis of 3,6-dichloropyridazine. Literature indicates that nucleophilic aromatic substitution (NAS) on the 3-chloro position can be achieved under controlled conditions, preserving the 6-chloro substituent.

| Step | Reagents | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | 3,6-Dichloropyridazine + Nucleophile (e.g., hydroxide) | Controlled temperature, polar aprotic solvent | Selective substitution at 3-position |

Etherification Reaction

The critical step is the etherification between the 6-chloropyridazin-3-ol and ethyl 3-hydroxybenzoate or its activated derivative. The reaction can be conducted via:

Nucleophilic aromatic substitution (SNAr) : The phenolic oxygen attacks the chloropyridazine ring, displacing the chlorine at the 3-position.

Williamson Ether Synthesis : Using alkoxide intermediates under basic conditions to form the ether bond.

In some cases, tosylate precursors and anhydrous fluoride species are used to facilitate ether bond formation under heating (50–250 °C) for short reaction times (less than 30 minutes), improving yield and purity.

| Step | Reagents | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | 6-Chloropyridazin-3-ol + Ethyl 3-hydroxybenzoate or tosylate precursor | Heating 50–250 °C, 5–30 min, possible fluoride catalyst | Efficient ether bond formation |

Purification and Final Processing

Post-reaction, purification typically involves:

- High Performance Liquid Chromatography (HPLC) using H2O/MeCN eluents.

- Treatment with C18 resin and washing with ascorbic acid solutions to remove impurities.

- Elution with absolute ethanol and aseptic filtration to obtain the pure compound.

Comparative Data Table of Preparation Steps

Research Findings and Notes

The etherification step benefits significantly from the use of tosylate precursors and fluoride ion catalysts, which promote rapid and selective formation of the ether bond under relatively mild heating conditions.

Maintaining the chlorine substituent on the pyridazine ring is essential for the compound’s biological and chemical properties; thus, reaction conditions are optimized to avoid nucleophilic displacement of the 6-chloro substituent.

Microscale esterification methods provide a fast and safe approach to prepare the ethyl benzoate moiety, which can be scaled up with appropriate safety measures.

Purification protocols involving C18 resin and ascorbic acid washes are critical to remove residual reagents and by-products, ensuring the compound’s suitability for further applications such as imaging agents or pharmacological intermediates.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 3,6-dichloropyridazine can react with the sodium salt of ethyl 3-hydroxybenzoate under reflux conditions in a polar aprotic solvent (e.g., DMF or DMSO) to yield the target compound. The reaction mechanism involves displacement of the chlorine atom at the 3-position of pyridazine by the phenoxy group . Purity is often ensured via recrystallization from ethanol or ethyl acetate/hexane mixtures .

Q. How is the compound characterized structurally?

Standard characterization includes H/C NMR (to confirm substitution patterns), FT-IR (to verify ester and ether functional groups), and mass spectrometry (for molecular ion verification). High-performance liquid chromatography (HPLC) with UV detection is used to assess purity (>95% is typical for research-grade material) .

Q. What bioactivity screening methods are applicable for this compound?

Initial screening often involves enzyme inhibition assays (e.g., cyclooxygenase COX-1/COX-2 for anti-inflammatory potential) and cytotoxicity assays (e.g., MTT on cancer cell lines). Dose-response curves (IC values) are generated to quantify potency .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of pyridazine to benzoate derivative), temperature (70–80°C), and catalyst use (e.g., KCO as a base). Microwave-assisted synthesis has been reported to reduce reaction time from 12 hours to 30 minutes while maintaining >85% yield .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in reported activities (e.g., COX-2 selectivity vs. non-selectivity) may arise from assay conditions (e.g., enzyme source, substrate concentration). Cross-validation using orthogonal methods (e.g., molecular docking to compare binding affinities) and structural analogs can clarify mechanisms .

Q. How is X-ray crystallography applied to confirm the compound’s structure?

Single-crystal X-ray diffraction with SHELXL software is used to determine bond lengths, angles, and stereochemistry. Crystals are grown via slow evaporation from ethanol. Hydrogen bonding networks and π-π stacking interactions are analyzed to validate the solid-state structure .

Q. What computational methods support structure-activity relationship (SAR) studies?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics simulations predict binding modes to target proteins. Substituent effects (e.g., chloro vs. methoxy groups) are modeled to guide analog design .

Q. How can analytical methods be developed for detecting trace impurities?

Ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) achieves ppm-level sensitivity. Method validation includes spike-recovery experiments and comparison to certified reference standards (e.g., EP/JP pharmacopeial guidelines) .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

Solubility is enhanced using co-solvents (e.g., DMSO ≤1% v/v) or formulation as nanoparticles via solvent evaporation. Dynamic light scattering (DLS) monitors particle size (target: <200 nm) .

Q. What precautions are needed for handling hazardous intermediates?

Chlorosulfonic acid (used in precursor synthesis) requires cold handling (0°C) under inert atmosphere. Waste is neutralized with ice-cold sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.